
Glycine, N,N'-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N,N’-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester is a synthetic compound belonging to the triazine family This compound is characterized by the presence of a 6-chloro-s-triazine ring, which is a common structural motif in various herbicides and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester typically involves the reaction of cyanuric chloride with glycine derivatives. The process begins with the substitution of chloride ions in cyanuric chloride with glycine esters under controlled conditions. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully monitored and controlled to maintain consistency and quality of the product. Additionally, purification steps, such as crystallization and filtration, are employed to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N,N’-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Hydrolysis: Acidic or basic conditions are used for hydrolysis, with common reagents being hydrochloric acid or sodium hydroxide.
Major Products
Applications De Recherche Scientifique
Glycine, N,N’-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of Glycine, N,N’-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, in herbicides, it targets photosynthetic pathways in plants, leading to their death . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Atrazine: A widely used herbicide with a similar triazine structure.
Propazine: Another triazine-based herbicide with similar properties.
Simazine: A triazine herbicide used for weed control.
Uniqueness
Glycine, N,N’-(6-chloro-s-triazine-2,4-diyl)di-, diethyl ester is unique due to its specific substitution pattern and ester groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
6685-99-0 |
|---|---|
Formule moléculaire |
C11H16ClN5O4 |
Poids moléculaire |
317.73 g/mol |
Nom IUPAC |
ethyl 2-[[4-chloro-6-[(2-ethoxy-2-oxoethyl)amino]-1,3,5-triazin-2-yl]amino]acetate |
InChI |
InChI=1S/C11H16ClN5O4/c1-3-20-7(18)5-13-10-15-9(12)16-11(17-10)14-6-8(19)21-4-2/h3-6H2,1-2H3,(H2,13,14,15,16,17) |
Clé InChI |
JEBJGGRMTBYBRG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNC1=NC(=NC(=N1)Cl)NCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


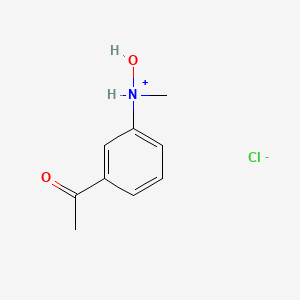
![1-Tert-butyl-7-oxa-bicyclo[4.1.0]heptane](/img/structure/B13777943.png)
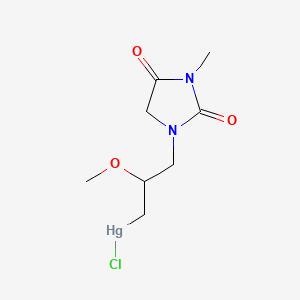
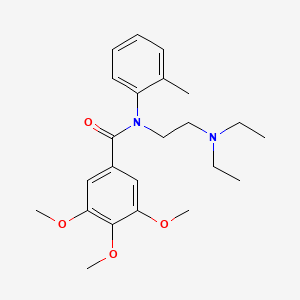
![7,18-Bis(3,4,5-tridodecoxyphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13777958.png)
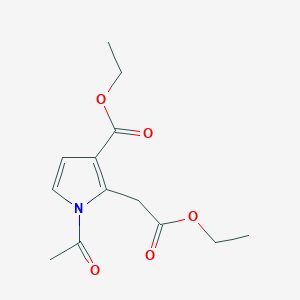
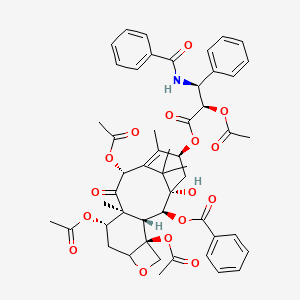
![N-[2-[(3-acetyl-5-oxo-4H-imidazol-2-yl)sulfanyl]-2-methylpropyl]acetamide](/img/structure/B13777972.png)
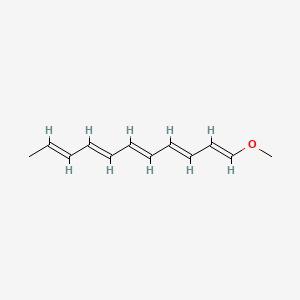
![N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate](/img/structure/B13777995.png)
![Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-](/img/structure/B13777999.png)

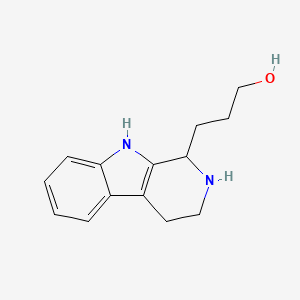
![2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy-](/img/structure/B13778011.png)
